

A Technical Guide to the X-ray Crystal Structure of [2.2]Paracyclophane

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the X-ray crystal structure of **[2.2]paracyclophane**. This document provides a detailed overview of the molecule's crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination.

Introduction

[2.2]Paracyclophane is a fascinating hydrocarbon with a unique strained ring system where two benzene rings are held in a face-to-face arrangement by two ethylene bridges. This strained structure leads to unusual chemical and physical properties, making it a subject of considerable interest in various fields of chemistry. The precise determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its reactivity, electronic properties, and potential applications.

The structure of **[2.2]paracyclophane** has been a topic of discussion, with early X-ray studies suggesting a highly symmetric D2h structure. However, subsequent low-temperature experiments and high-level computations have indicated a lower D2 symmetry, characterized by a slight twist of the benzene rings relative to each other to alleviate steric strain.[1] A phase transition is observed at approximately 45 K; below this temperature, the molecule exists in a D2 symmetry with the space group P4n2, while above 60 K, it adopts a P42/mnm symmetry, appearing as a time-averaged D2h structure.[1]



Crystallographic Data

The crystallographic data for **[2.2]paracyclophane** and several of its derivatives have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters for the parent compound and selected derivatives is presented in the tables below.

Table 1: Crystallographic Data for [2.2]Paracyclophane and Selected Derivatives



Co mp oun d	For mul a	Mol ar Mas s (g/m ol)	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z	T (K)	Ref.
[2.2] Par acyc loph ane (<45 K)	C16 H16	208. 30	Tetr ago nal	P4n 2	-	-	-	-	-	-	15	[1]
[2.2] Par acyc loph ane (>60 K)	C16 H16	208. 30	Tetr ago nal	P42/ mn m	-	-	-	-	-	-	>60	[1]
4- Ami no- 12- met hyls ulfo nylo xy- [2.2] para cycl oph ane	C17 H19 NO3 S	317. 39	Orth orho mbi c	-	8.01 7	11.7 34	16.1 31	-	151 7	4	273	[2]



4,12 - Bis(2,2- dibr omo vinyl) [2.2] para cycl oph ane	C20 H16 Br4	575. 97	Orth orho mbi c	-	12.1 55	8.38 19	18.3 35	-	186 7.9	4	173	[3]
5-Ben zoyl -13-bro mo-4-hydr oxy[2.2] para cycl oph ane	C23 H19 BrO 2	407. 29	Mon oclin ic	-	12.5 250	7.88 85	19.1 43	106. 812	181 0.5	4	273	[4]
Diol efin of [2.2] para cycl oph ane	C16 H12	204. 27	Mon oclin ic	P21/ c	6.86 6	11.6 36	7.64 0	116. 9	-	2	Roo m Tem p.	[5]



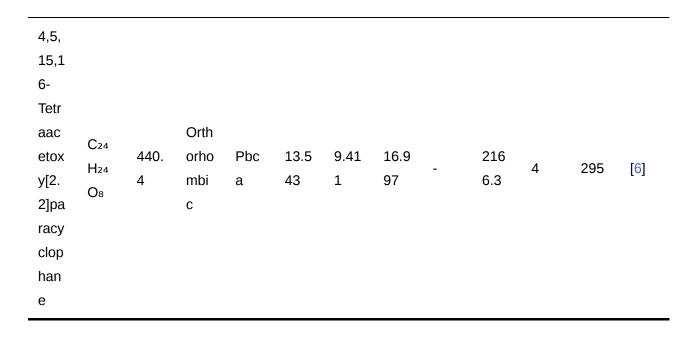


Table 2: Selected Bond Lengths and Angles for [2.2]Paracyclophane Derivatives



Compound	Bond	Length (Å)	Angle	Degree (°)	Ref.
Bromo Triple- Layered [2.2] [2.2]Paracycl ophane	Csp³-Csp³	1.578(8), 1.582(8)	C(4)-C(3)- C(8)	117.3(5)	[7]
Aromatic C-C (outer)	avg. 1.393	C(5)-C(6)- C(7)	117.0(5)	[7]	
4,12-Bis(2,2-dibromovinyl) [2.2]paracycl ophane	C=C	1.328(5)	-	-	[3]
C-Br	1.878(3), 1.892(3)	-	-	[3]	
5-Benzoyl- 13-bromo-4- hydroxy[2.2]p aracyclophan e	-	-	Dihedral A/B	41.1(2)	[4]
-	-	Dihedral C/D	18.4(2)	[4]	
Five- membered ring annelated [2.2]paracycl ophane (12)	C1-C2	1.573(11)	C14-C1-C2	112.8(7)	[8]
C9-C10	1.579(11)	C1-C2-C3	112.1(6)	[8]	
Five- membered ring annelated [2.2]paracycl ophane (21)	C1-C2	1.589(2)	C6'-C1-C2	112.9(1)	[8]



- C1-C2-C3 111.8(1) [8]

Experimental Protocols

The determination of the crystal structure of **[2.2]paracyclophane** and its derivatives involves a standardized workflow. The following provides a detailed methodology synthesized from various cited studies.

3.1. Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. Common solvent systems include benzene, ethyl acetate, hexane, dichloromethane, and pentane.[5][9] For instance, single crystals of F-F and CN-CN substituted **[2.2]paracyclophane**s were grown by vapor diffusion of pentane into a dichloromethane solution at 5 °C.[9]

3.2. Data Collection

X-ray diffraction data are collected using a single-crystal X-ray diffractometer, such as a Bruker SMART CCD or APEX CCD, equipped with a graphite-monochromated Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.5418 Å) radiation source.[2][3][6] The crystal is typically mounted on a glass fiber and maintained at a constant low temperature (e.g., 173 K or 273 K) during data collection to minimize thermal vibrations.[2][3] Data are collected over a range of 2 θ angles using ω and ϕ scans.

3.3. Structure Solution and Refinement

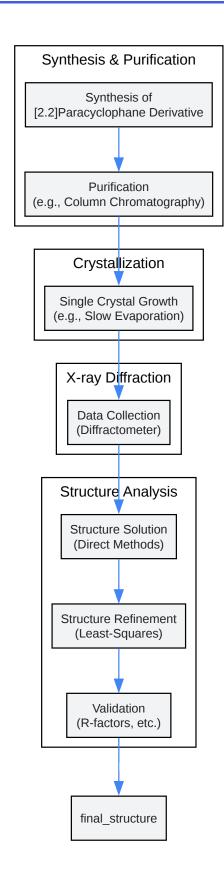
The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods with programs like MULTAN.[6] The structural model is then refined using full-matrix least-squares methods on F².[2][3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Absorption corrections, if necessary, are applied using methods such as multi-scan (e.g., SADABS).[2][3] The final structure is validated by checking parameters such as the goodness-of-fit (S), R-factors (R1, wR2), and the residual electron density.



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a **[2.2]paracyclophane** derivative.





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Caption: Experimental workflow for X-ray crystal structure determination.



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